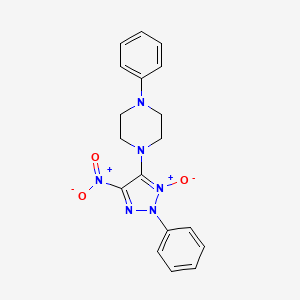![molecular formula C20H26N2O2 B4188568 N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B4188568.png)
N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide
Vue d'ensemble
Description
N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide, also known as CP 47,497 or simply CP 47, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, particularly CB1, and has been widely used in scientific research to study the effects of cannabinoids on the body.
Mécanisme D'action
N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide 47,497 is a potent agonist of the cannabinoid receptors, particularly CB1. When it binds to CB1 receptors, it activates a signaling pathway that leads to a variety of physiological effects, including pain relief, appetite stimulation, and mood modulation.
Biochemical and Physiological Effects:
N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide 47,497 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation, stimulate appetite, and modulate mood. It has also been shown to have potential therapeutic effects on neurological disorders such as epilepsy and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide 47,497 has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for studying the mechanism of action of cannabinoids. It is also relatively easy to synthesize, making it readily available for research purposes.
However, there are also limitations to the use of N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide 47,497 in lab experiments. It is a synthetic compound, and its effects may not accurately reflect the effects of natural cannabinoids. Additionally, its potency may make it difficult to accurately dose in experiments.
Orientations Futures
There are several future directions for research on N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide 47,497 and other synthetic cannabinoids. One area of interest is the potential therapeutic effects of cannabinoids on various conditions, including pain, inflammation, and neurological disorders. Another area of interest is the development of new synthetic cannabinoids with improved therapeutic properties and fewer side effects.
Conclusion:
N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide 47,497 is a potent synthetic cannabinoid that has been widely used in scientific research to study the effects of cannabinoids on the body. It has been shown to have a variety of biochemical and physiological effects, and has potential therapeutic applications for a range of conditions. While there are limitations to its use in lab experiments, N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide 47,497 remains a valuable tool for studying the mechanism of action of cannabinoids and developing new therapeutic agents.
Applications De Recherche Scientifique
N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide 47,497 has been widely used in scientific research to study the effects of cannabinoids on the body. It has been used to study the mechanism of action of cannabinoids, as well as their biochemical and physiological effects. N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide 47,497 has also been used to study the potential therapeutic effects of cannabinoids on various conditions, including pain, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-20(2,3)19(24)16-12-22(17-11-7-6-10-15(16)17)13-18(23)21-14-8-4-5-9-14/h6-7,10-12,14H,4-5,8-9,13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHBGBZHRPMSMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorophenyl)-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-hydroxy-1-isoindolinone](/img/structure/B4188491.png)
![9-methyl-N-[3-(4-morpholinyl)propyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide hydrochloride](/img/structure/B4188495.png)
![2-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B4188501.png)

![ethyl 5-{[(N-acetyltryptophyl)amino]methyl}-2-furoate](/img/structure/B4188518.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4188521.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4188555.png)
![ethyl 4-[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4188563.png)
![4-phenoxy-N-[2-(phenylthio)phenyl]butanamide](/img/structure/B4188572.png)
![N-(5-chloro-2-methylphenyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide](/img/structure/B4188578.png)
![3-[5-(1-azepanyl)-2-furyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B4188584.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4188591.png)
